Methyl methylphosphonofluoridate

Catalog No.
S13161025
CAS No.
353-88-8
M.F
C2H6FO2P
M. Wt
112.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl methylphosphonofluoridate

CAS Number

353-88-8

Product Name

Methyl methylphosphonofluoridate

IUPAC Name

[fluoro(methyl)phosphoryl]oxymethane

Molecular Formula

C2H6FO2P

Molecular Weight

112.04 g/mol

InChI

InChI=1S/C2H6FO2P/c1-5-6(2,3)4/h1-2H3

InChI Key

LEOIIUMNVNRPNW-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(C)F

Methyl methylphosphonofluoridate is a highly toxic organophosphorus compound, commonly known as a nerve agent. It is classified within a group of chemicals that inhibit the enzyme acetylcholinesterase, leading to an accumulation of acetylcholine in the nervous system, which can result in respiratory failure and death. The structure of methyl methylphosphonofluoridate consists of a phosphorus atom bonded to a fluoride atom and two methyl groups, making it chemically similar to other nerve agents such as sarin and soman. Its chemical formula is C2H6FO2P\text{C}_2\text{H}_6\text{F}\text{O}_2\text{P}.

, primarily hydrolysis, which is the reaction with water leading to the breakdown of the compound. Hydrolysis can occur under alkaline conditions, resulting in the formation of non-toxic products such as methylphosphonic acid. The reaction can be summarized as follows:

Methyl methylphosphonofluoridate+H2OMethylphosphonic acid+HF\text{Methyl methylphosphonofluoridate}+\text{H}_2\text{O}\rightarrow \text{Methylphosphonic acid}+\text{HF}

This reaction is significant for decontamination processes since it converts the toxic nerve agent into less harmful substances .

The biological activity of methyl methylphosphonofluoridate is characterized by its potent inhibition of acetylcholinesterase, an enzyme crucial for breaking down acetylcholine in the synaptic cleft. Inhibition leads to an overstimulation of cholinergic receptors, causing symptoms such as muscle twitching, paralysis, respiratory distress, and potentially death if not treated promptly. The lethal dose in humans can be as low as 0.01 mg/kg .

Synthesis of methyl methylphosphonofluoridate typically involves several steps, including:

  • Formation of Methylphosphonic Acid: Starting with triethyl phosphite and methyl iodide through the Michaelis-Arbusov reaction to produce diethyl methyl phosphonate.
  • Halogenation: This intermediate can then be converted into methyl methylphosphonofluoridate through chlorination followed by fluorination.
  • Final Esterification: The final product is obtained by reacting the appropriate alcohol with a phosphoryl halide under controlled conditions to minimize exposure risks .

Studies on interactions involving methyl methylphosphonofluoridate focus on its binding affinity with various enzymes, particularly acetylcholinesterase. Research indicates that the compound not only inhibits this enzyme but may also interact with other esterases in the body that contribute to its detoxification pathways. The hydrolysis products formed during these interactions are critical for assessing the compound's toxicity and potential therapeutic interventions .

Methyl methylphosphonofluoridate shares structural similarities with several other organophosphate compounds. Below is a comparison highlighting its uniqueness:

CompoundStructureToxicity LevelKey Characteristics
Methyl methylphosphonofluoridateC2H6FO2P\text{C}_2\text{H}_6\text{F}\text{O}_2\text{P}Extremely highPotent acetylcholinesterase inhibitor
SarinC4H10FO2P\text{C}_4\text{H}_{10}\text{F}\text{O}_2\text{P}Extremely highSimilar mechanism; used in chemical warfare
SomanC7H16FO2P\text{C}_7\text{H}_{16}\text{F}\text{O}_2\text{P}Extremely highHas different hydrocarbon substituents; more potent
VXC11H26NO2P\text{C}_{11}\text{H}_{26}\text{N}\text{O}_2\text{P}Extremely highMore persistent than sarin; less volatile

Methyl methylphosphonofluoridate is unique due to its specific structural configuration and its distinct hydrolysis pathway compared to other nerve agents like sarin and soman, which have larger hydrocarbon groups attached to the phosphorus atom .

Hydrogen Bond Acceptor Count

3

Exact Mass

112.00894459 g/mol

Monoisotopic Mass

112.00894459 g/mol

Heavy Atom Count

6

Dates

Modify: 2024-08-10

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